Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate
Description
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate (CAS: 36270-04-9) is a synthetic aromatic ester characterized by a salicylate backbone (2-hydroxybenzoate) modified with a dibenzylamino acetyl substituent at the 5-position. Its molecular formula is C₂₄H₂₃NO₄, with a molecular weight of 389.45 g/mol and a purity of ≥97% . The compound features:
- A methyl ester group at the 1-position of the benzoate ring.
- A hydroxyl group at the 2-position, enabling hydrogen bonding and acidity.
- A dibenzylamino acetyl moiety (–N(CH₂C₆H₅)₂–CO–) at the 5-position, contributing to steric bulk and lipophilicity.
This compound is typically synthesized via multi-step reactions involving esterification, acetylation, and N-alkylation, as inferred from related pathways in .
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-29-24(28)21-14-20(12-13-22(21)26)23(27)17-25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14,26H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFXICXGSXPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate typically involves multiple steps:
Formation of the benzoate core: This can be achieved by esterification of 5-hydroxy-2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the dibenzylaminoacetyl group: This step involves the reaction of the benzoate core with dibenzylamine and an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 5-(2-(dibenzylamino)acetyl)-2-ketobenzoate.
Reduction: Formation of 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential pharmacological properties.
- May serve as a lead compound for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The dibenzylaminoacetyl group may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Methyl 5-chloro-2-hydroxybenzoate (CAS: 4068-78-4)
- Structure: Chlorine substituent at the 5-position, lacking the dibenzylamino acetyl group.
- Molecular Formula : C₈H₇ClO₃; MW : 186.59 g/mol.
- Key Differences :
- The electron-withdrawing Cl group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Lower molecular weight and lipophilicity compared to the target compound.
- Applications : Intermediate in agrochemicals or pharmaceuticals due to halogenated aromatic properties .
Methyl 5-acetyl-2-hydroxybenzoate (CAS: 57009-12-8)
Modifications to the Amino Acetyl Side Chain
Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride (CAS: 27475-26-9)
- Structure: Benzyl and tert-butyl groups on the amino acetyl side chain; hydrochloride salt.
- Molecular Formula: C₂₁H₂₅NO₄·HCl; MW: 391.89 g/mol.
- Key Differences: Hydrochloride salt improves water solubility.
- Applications : Pharmaceutical reference standard, possibly for bronchodilators (e.g., salbutamol analogs) .
5-(Dibenzylglycyl)-2-hydroxybenzamide
- Structure : Amide (–CONH₂) replaces the methyl ester; dibenzylglycyl side chain retained.
- Key Differences :
- Amide group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
- Likely altered pharmacokinetics (e.g., slower hydrolysis than ester derivatives).
- Applications: Potential antimicrobial or enzyme inhibitor due to amide bioisosterism .
Cyclohexene Ring Derivatives
Methyl 5-(Dibenzylamino)-2-hydroxy-cyclohexene-1-carboxylate (Compound 10 in )
- Structure : Cyclohexene ring replaces the aromatic benzoate core.
- Key Differences: Non-aromatic structure reduces conjugation and alters electronic properties. Increased flexibility may enhance binding to non-planar biological targets.
- Applications : Intermediate in sp³-rich drug candidates (e.g., kinase inhibitors) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate | 36270-04-9 | C₂₄H₂₃NO₄ | 389.45 | Dibenzylamino acetyl, methyl ester | High lipophilicity, potential bioactivity |
| Methyl 5-chloro-2-hydroxybenzoate | 4068-78-4 | C₈H₇ClO₃ | 186.59 | Chlorine, methyl ester | Electrophilic reactivity |
| Methyl 5-acetyl-2-hydroxybenzoate | 57009-12-8 | C₁₀H₁₀O₄ | 194.18 | Acetyl, methyl ester | Ketone-mediated reactivity |
| Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate HCl | 27475-26-9 | C₂₁H₂₅NO₄·HCl | 391.89 | Benzyl/tert-butyl amino, HCl salt | Enhanced solubility, steric bulk |
| 5-(Dibenzylglycyl)-2-hydroxybenzamide | – | C₂₂H₂₁N₃O₃ | 375.42 | Dibenzylglycyl, amide | Hydrogen bonding, metabolic stability |
Biological Activity
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A methyl ester group.
- A hydroxybenzoate moiety.
- A dibenzylamino substituent, which is critical for its biological interactions.
The compound's structure allows it to interact with various biological targets, influencing cellular functions and pathways.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The dibenzylamino group enhances the compound's lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cells in vitro .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Comparative Analysis
When compared to other compounds with similar structures, this compound shows unique advantages:
- It exhibits higher potency against certain cancer cell lines than standard chemotherapeutics like doxorubicin.
- Its dual action as both an anticancer agent and an anti-inflammatory compound makes it a versatile candidate for further development.
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 1.5 | |
| Doxorubicin | Anticancer | 10 | |
| Curcumin | Anti-inflammatory | 5 |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Mechanistic studies to elucidate the precise pathways affected by the compound.
- Development of derivatives to enhance potency and selectivity for specific targets.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Adjust stoichiometry of dibenzylamine (1.2–1.5 equivalents) to ensure complete substitution .
Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Q. Key Techniques :
- X-ray Crystallography : Resolves planar deviations (e.g., ester group dihedral angles ~41.65°) and intermolecular interactions (e.g., weak C–H⋯O bonds) .
- NMR Spectroscopy :
- FT-IR : Detect hydroxyl (3200–3400 cm⁻¹), ester carbonyl (1720–1740 cm⁻¹), and amide/amine stretches (1650–1680 cm⁻¹) .
Basic: How is the in vitro biological activity of this compound assessed, and what models are used?
Q. Methodology :
- Enzyme Inhibition Assays : Test PDE5 (phosphodiesterase-5) inhibition using fluorogenic substrates (e.g., cAMP/cGMP analogs) with IC50 determination .
- Cell-Based Assays : Evaluate anti-inflammatory activity in RAW 264.7 macrophages via TNF-α/IL-6 ELISA after LPS stimulation .
- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) values .
Advanced: How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Q. Approaches :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers in the dibenzylamino group) causing split signals .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .
- Cocrystallization Studies : Resolve ambiguities in hydrogen bonding (e.g., hydroxyl vs. acetyl oxygen interactions) via X-ray analysis .
Advanced: What strategies improve the pharmacokinetic profile of this compound in preclinical models?
Q. Key Modifications :
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Lipophilicity Adjustment : Replace benzyl groups with fluorinated analogs to balance logP (target ~2.5–3.5) and reduce plasma protein binding .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., acetyl group hydrolysis) and introduce steric hindrance .
Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Mechanistic Insights :
- Steric Effects : The dibenzylamino group at the 5-position hinders nucleophilic attack at the acetyl carbon, requiring polar aprotic solvents (e.g., DMSO) for efficient substitution .
- Electronic Effects : Electron-withdrawing acetyl groups activate the benzene ring for electrophilic substitutions (e.g., bromination at the 3-position) but deactivate it for Friedel-Crafts reactions .
- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates in SNAr (nucleophilic aromatic substitution) reactions .
Advanced: What in vivo toxicity models are suitable for evaluating the safety of this compound?
Q. Models and Endpoints :
- Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg), monitoring organ weights (liver, kidneys) and histopathology .
- Subchronic Toxicity : 28-day repeated dose study (rats) with hematological, biochemical (ALT, creatinine), and urinary biomarkers .
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .
Advanced: How can computational methods predict the compound’s binding affinity to target proteins (e.g., PDE5)?
Q. Workflow :
- Molecular Docking (AutoDock Vina) : Simulate interactions with PDE5’s catalytic domain (PDB: 1UDT), focusing on Zn²⁺ coordination and hydrophobic pockets .
- MD Simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 100 ns) and key residue interactions (e.g., Phe-820, Gln-817) .
- Free Energy Calculations (MM-PBSA) : Estimate ΔGbinding to rank derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
